molecular formula C9H16N2O2S B2852110 4-(Thiomorpholine-4-carbonyl)morpholine CAS No. 1592824-26-4

4-(Thiomorpholine-4-carbonyl)morpholine

Cat. No. B2852110
CAS RN: 1592824-26-4
M. Wt: 216.3
InChI Key: BWDGJXWGXRLGSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs has been a subject of much study due to their biological and pharmacological importance . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

Morpholine and its thio analogue thiomorpholine are moieties with multifaceted roles, and have been seen to exhibit myriad physiological activity . This review discusses several analogues of morpholine and thiomorpholine synthesized by varied facile synthetic schemes resulting in substitution on multiple positions of the heterocycles .

Scientific Research Applications

Medicinal Chemistry Precursor

4-(Thiomorpholine-4-carbonyl)morpholine: serves as a precursor in medicinal chemistry for synthesizing various pharmacologically active compounds. Its derivative, 4-thiomorpholinoaniline , is used in amide-coupling reactions to create a range of therapeutic agents, including antidiabetic and antimigraine drugs .

Kinase Inhibitors

In the development of kinase inhibitors, which are crucial in cancer therapy, 4-(Thiomorpholine-4-carbonyl)morpholine derivatives have been utilized. These inhibitors can interfere with cell signaling pathways that are often dysregulated in cancer cells .

Reverse Transcriptase Inhibitors

The compound is also used to develop reverse transcriptase inhibitors. These are essential in the treatment of retroviral infections, including HIV, by preventing the transcription of viral RNA into DNA .

Antibacterial Agents

Research has shown the potential of 4-(Thiomorpholine-4-carbonyl)morpholine in creating antibacterial agents. This is particularly important in the era of increasing antibiotic resistance .

Antifungal Applications

The structural analogs of 4-(Thiomorpholine-4-carbonyl)morpholine have been explored for their antifungal properties, offering new avenues for treating fungal infections .

Antimycobacterial Agents

Compounds derived from 4-(Thiomorpholine-4-carbonyl)morpholine are being investigated for their efficacy against mycobacteria, which are responsible for diseases like tuberculosis .

Lipophilicity Enhancement in Drug Design

The incorporation of the thiomorpholine moiety into drug molecules has been shown to increase their lipophilicity, which can enhance drug absorption and distribution within the body .

Metabolic Stability

The sulfur atom in the thiomorpholine ring is a metabolically soft spot, which means it can be easily oxidized. This property can be exploited to design prodrugs that are activated in the body through metabolic processes .

properties

IUPAC Name

morpholin-4-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDGJXWGXRLGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiomorpholine-4-carbonyl)morpholine

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